Arseniuro de indio
Descripción general
Descripción
It appears as grey cubic crystals and has a melting point of 942°C . Indium arsenide is similar in properties to gallium arsenide and is a direct bandgap material with a bandgap of 0.35 eV at room temperature . It is well-known for its high electron mobility and narrow energy bandgap, making it suitable for various electronic and optoelectronic applications .
Aplicaciones Científicas De Investigación
Indium arsenide has numerous scientific research applications, including:
Infrared Detectors: Indium arsenide is used in the construction of infrared detectors for the wavelength range of 1.0–3.8 μm.
Diode Lasers: Indium arsenide is used in the production of diode lasers due to its high electron mobility and narrow energy bandgap.
High-Speed Electronics: Indium arsenide is used in high-speed and low-power electronic devices, such as field-effect transistors and nanoscale transistors.
Mecanismo De Acción
Target of Action
Indium arsenide (InAs) is a direct-band-gap semiconductor . Its primary targets are electronic and optoelectronic devices, where it is used due to its high electron mobility and relatively small direct band gap . It is particularly interesting for use in Hall-effect device applications .
Mode of Action
Indium arsenide interacts with its targets by providing a high electron mobility, which is greater than 20,000 cm²/Vs at 300 K . This high electron mobility is due to the relatively small direct band gap of approximately 0.36 eV at 300 K . The interaction of InAs with its targets results in changes in the electronic properties of the devices, enhancing their performance .
Biochemical Pathways
As a semiconductor, indium arsenide doesn’t directly interact with biochemical pathways. For instance, it is used in the construction of infrared detectors, for the wavelength range of 1.0–3.8 μm . It is also used for making diode lasers .
Result of Action
The result of indium arsenide’s action is the enhanced performance of electronic and optoelectronic devices. Its high electron mobility and relatively small direct band gap make it an excellent material for use in devices such as infrared detectors and diode lasers . It is also known for its high electron mobility and narrow energy bandgap, making it widely used as a terahertz radiation source .
Action Environment
The performance of indium arsenide-based devices can be influenced by environmental factors such as temperature and radiation . For instance, the optical properties of InAs in the fundamental absorption edge region have been studied experimentally as a function of impurity content over a temperature range extending from 18° to 300°K . Furthermore, the development of electronic devices for space exploration requires understanding the response of the individual components to harsh environments including extreme temperatures and ionizing radiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indium arsenide can be synthesized through several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of indium chloride and arsine gas at high temperatures to form indium arsenide.
Molecular Beam Epitaxy (MBE): In this method, indium and arsenic are evaporated in a high vacuum environment, allowing them to deposit on a substrate and form indium arsenide layers.
Solution-Based Synthesis: Colloidal quantum dots of indium arsenide can be synthesized using solution-based methods, which involve the reaction of indium precursors with arsenic sources in a solvent.
Industrial Production Methods: Industrial production of indium arsenide typically involves high-temperature processes such as CVD and MBE, which allow for the precise control of the material’s properties and the formation of high-quality crystals .
Análisis De Reacciones Químicas
Indium arsenide undergoes various chemical reactions, including:
Oxidation: Indium arsenide can be oxidized to form indium oxide and arsenic oxide. This reaction is typically carried out at elevated temperatures in the presence of oxygen.
Reduction: Indium arsenide can be reduced using hydrogen gas to form elemental indium and arsenic.
Substitution: Indium arsenide can react with sulfur to form indium sulfide and arsenic sulfide.
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Sulfur at moderate temperatures.
Major Products:
Oxidation: Indium oxide and arsenic oxide.
Reduction: Elemental indium and arsenic.
Substitution: Indium sulfide and arsenic sulfide.
Comparación Con Compuestos Similares
Indium arsenide is often compared with other III-V semiconductors, such as:
Gallium Arsenide: Similar in properties to indium arsenide, but with a slightly larger bandgap (1.42 eV) and lower electron mobility.
Indium Phosphide: Has a larger bandgap (1.35 eV) and is used in high-frequency and high-power electronics.
Indium Antimonide: Has a smaller bandgap (0.17 eV) and higher electron mobility, making it suitable for infrared detectors and magnetic sensors.
Indium arsenide stands out due to its unique combination of high electron mobility and narrow bandgap, making it particularly suitable for infrared applications and high-speed electronics .
Actividad Biológica
Indium arsenide (InAs) is a III-V semiconductor known for its unique electronic and optical properties, making it a subject of interest in various fields, including electronics, photonics, and biomedicine. However, its biological activity and potential health implications are critical areas of research due to the toxicity associated with arsenic compounds.
- Chemical Formula : InAs
- Molecular Weight : 144.64 g/mol
- Band Gap : Approximately 0.36 eV at room temperature
- Crystal Structure : Zinc blende
InAs exhibits a narrow band gap and high electron mobility, which are advantageous for applications in infrared detectors and quantum dot technologies. However, its biological activity is primarily influenced by the presence of arsenic, which poses significant health risks.
Acute and Chronic Toxicity
Research indicates that InAs is highly toxic, particularly affecting pulmonary tissues when inhaled. Studies have shown that InAs exhibits greater toxicity compared to other arsenides such as gallium arsenide (GaAs) and aluminum gallium arsenide (AlGaAs). For instance, a study reported that InAs was the most toxic material to lung tissues among these compounds when administered intratracheally .
The chronic toxicity of InAs can lead to serious health issues due to its low solubility and prolonged retention in the body. Key findings include:
- Pulmonary Effects : Chronic exposure leads to localized lesions and proliferative activities in lung tissues .
- Reproductive and Renal Toxicity : Long-term exposure has been linked to adverse effects on reproductive organs and kidneys .
- Carcinogenic Potential : While there is no direct evidence linking InAs to carcinogenicity, its constituent elements have raised concerns regarding potential cancer risks associated with long-term exposure .
Biological Mechanisms
The biological activity of InAs is influenced by several factors:
- Indium and Arsenic Release : The toxicity is attributed to the release of indium and arsenic ions from particulate forms, which can induce oxidative stress and inflammatory responses in cells .
- Cellular Uptake : Studies suggest that indium ions can accumulate in organs such as the liver, leading to chronic toxic effects characterized by altered plasma biochemistry .
Study on Pulmonary Toxicity
A significant study evaluated the long-term pulmonary toxicity of InAs in rats. The findings indicated that exposure resulted in significant histopathological changes in lung tissues, with evidence of inflammation and fibrosis. The study concluded that the inhalation of InAs particles poses serious health risks, necessitating stringent occupational safety measures .
Indium Arsenide Quantum Dots
Recent advancements in nanotechnology have led to the development of indium arsenide quantum dots (QDs), which are being explored for biomedical applications such as imaging and drug delivery. Although these QDs exhibit promising optical properties, concerns regarding their toxicity remain paramount. Effective surface passivation techniques are essential to mitigate leaching of toxic elements during biomedical applications .
Data Table: Comparison of Toxicity Profiles
Propiedades
IUPAC Name |
indiganylidynearsane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.In | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQDHPTXJYYUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]#[In] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InAs, AsIn | |
Record name | indium(III) arsenide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indium(III)_arsenide | |
Description | Chemical information link to Wikipedia. | |
Record name | Indium arsenide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indium_arsenide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023825 | |
Record name | Indium arsenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.740 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a metallic appearance; [Merck Index] Grey odorless granules; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Indium arsenide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
1303-11-3 | |
Record name | Indium arsenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indium arsenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indium arsenide (InAs) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Indium arsenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indium arsenide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.742 | |
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Record name | INDIUM ARSENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1A23S0911 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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